molecular formula C9H12N2O5S B1664626 4-Thiouridine CAS No. 13957-31-8

4-Thiouridine

カタログ番号: B1664626
CAS番号: 13957-31-8
分子量: 260.27 g/mol
InChIキー: ZLOIGESWDJYCTF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-チオウリジンは、ウリジンの4位の酸素原子が硫黄原子に置き換わった修飾ヌクレオシドです。この化合物は、転移RNA(tRNA)に自然に存在し、さまざまな生物学的プロセスにおいて重要な役割を果たしています。4-チオウリジンは、その独特の光反応性で知られており、分子生物学や生化学研究において貴重なツールとなっています。

2. 製法

合成経路と反応条件: 4-チオウリジンの合成は、通常、ウリジンから始まります。このプロセスには、主に3つのステップが含まれます。

工業的生産方法: 具体的な工業的生産方法は広く文書化されていませんが、実験室での合成プロセスは工業的目的に規模拡大することができます。主要なステップには、保護基の使用、選択的チオ化、脱保護が含まれ、これらは大規模生産に適応することができます。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Thiouridine typically starts from uridine. The process involves three main steps:

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis process in a laboratory setting can be scaled up for industrial purposes. The key steps involve the use of protective groups, selective thionation, and deprotection, which can be adapted for large-scale production.

化学反応の分析

Osmium Tetroxide (OsO₄) and Ammonium Chloride (NH₄Cl) Treatment

This method involves oxidizing 4sU with OsO₄, followed by NH₄Cl-mediated amine addition to form cytidine (C).

  • Reaction Conditions :

    • 4sU-containing RNA treated with 0.1% OsO₄ and 2.5 M NH₄Cl at 25°C for 4 hours .

  • Key Findings :

    • Achieved 73–93% conversion efficiency in trinucleotide models .

    • UV absorbance at 330 nm (specific to 4sU) disappears post-reaction, confirming conversion .

    • Minimal interference with reverse transcription (RT) or PCR amplification .

  • Limitations :

    • Requires toxic OsO₄, complicating large-scale applications .

Iodoacetamide (IAA) Alkylation

Used in SLAM-seq, this reaction alkylates the thiol group in 4sU to generate an amine-modified cytidine analog.

  • Reaction Conditions :

    • 50 mM IAA in buffer (pH 7.4) at 37°C for 15 minutes .

  • Key Findings :

    • ~50% conversion efficiency observed in trinucleotides .

    • Rapid reaction time (<20 minutes) advantageous for time-sensitive studies .

    • Altered RNA backbone structure reduces PCR amplification efficiency for long transcripts (e.g., 696 bp) .

Sodium Periodate (NaIO₄) and Trifluoroethylamine (TFEA)

NaIO₄ oxidizes 4sU to a dialdehyde intermediate, followed by TFEA-mediated conversion to cytidine.

  • Reaction Conditions :

    • 10 mM NaIO₄ (pH 6.5) at 25°C for 30 minutes, followed by 100 mM TFEA (pH 5.0) for 30 minutes .

  • Key Findings :

    • >99% conversion efficiency in trinucleotides .

    • Side reaction with RNA’s 3′-terminal cis-diol group generates aldehydes, interfering with 3′-adapter ligation .

    • Compatible with PCR amplification despite structural alterations .

2,4-Dinitrofluorobenzene (DNFB) and Methylamine

A novel reaction activating 4sU with DNFB, followed by methylamine substitution.

  • Reaction Conditions :

    • 100 mM DNFB in DMSO at 50°C for 1 hour, followed by 2 M methylamine (pH 10) at 37°C for 2 hours .

  • Key Findings :

    • ~80% conversion efficiency in trinucleotides .

    • Produces stable methylcytidine analogs without RNA cleavage .

    • Requires optimization for transcriptome-wide applications .

Comparative Analysis of 4sU Conversion Reactions

ReactionConversion EfficiencyTimeRT/PCR CompatibilityKey Limitations
OsO₄ + NH₄Cl73–93%4 hoursHighToxicity of OsO₄
IAA~50%15 minutesModerateLow efficiency; altered RNA structure
NaIO₄ + TFEA>99%1 hourHigh3′-end cleavage
DNFB + Methylamine~80%3 hoursModerateRequires pH optimization

科学的研究の応用

RNA Metabolism and Labeling

4-Thiouridine is extensively utilized in metabolic labeling techniques to study RNA dynamics. Its incorporation into RNA allows researchers to track newly synthesized RNA and analyze RNA degradation processes.

Key Techniques:

  • TUC-seq (Thiol-Uridine-Click sequencing) : This method uses 4sU to label RNA, enabling the identification of newly synthesized transcripts.
  • SLAM-seq (Single-Locus Amplification of mRNA) : This approach leverages 4sU for precise measurements of RNA decay rates.

Case Study:
A study demonstrated the synthesis of 4sU prodrugs that enhance cell permeability, allowing for improved metabolic labeling efficiency. The bis(4-acetyloxybenzyl) 5′-monophosphate derivative was effectively incorporated into nascent RNA, showcasing the compound's potential in RNA research .

Anti-inflammatory Properties

Recent research has highlighted the anti-inflammatory effects of this compound in vivo. In a study involving Sephadex-induced lung inflammation in rats, co-administration of 4sU significantly reduced edema and inflammatory markers.

Findings:

  • Reduction in Lung Edema : 4sU treatment led to a dose-dependent decrease in lung wet weight compared to control groups.
  • Leukocyte Infiltration : The compound notably reduced eosinophil counts, indicating potential therapeutic applications for inflammatory diseases such as asthma .

Biochemical Reactions and Enzyme Interactions

This compound has been shown to participate in various biochemical reactions, including interactions with metal ions and redox-active compounds.

Research Insights:

  • 4sU reacts more rapidly with osmium tetroxide than uridine, suggesting its utility in redox chemistry studies .
  • Its affinity for metal ions has implications for understanding nucleic acid interactions and developing new biomolecular tools .

Synthesis and Derivatization

The synthesis of thiolated nucleosides like this compound has been explored for creating derivatives with enhanced properties. Researchers have developed synthetic routes for various prodrugs of 4sU that facilitate better cellular uptake and labeling efficiency.

Synthesis Overview:

  • Prodrugs are designed to bypass the rate-limiting phosphorylation step required for the bioactive form of 4sU.
  • These advancements allow for more effective applications in RNA sequencing technologies .

Comparative Studies with Other Nucleosides

Comparative studies between this compound and other nucleosides, such as cytidine, reveal its unique advantages in transcriptome analysis without causing cellular harm.

Study Comparison:
A recent investigation compared the effects of 4sU with cytidine on transcriptome dynamics, demonstrating that 4sU is biocompatible while providing essential insights into RNA metabolism .

作用機序

4-チオウリジンは、主にRNAへの取り込みを通じてその効果を発揮します。一旦取り込まれると、以下を行うことができます。

類似の化合物:

    5-ブロモウリジン: 硫黄ではなく臭素を持つ、同様の用途に使用される別の修飾ヌクレオシドです。

    4-チオチミジン: 4-チオウリジンに似ていますが、ウラシルではなくチミン塩基を持っています。

    5-フルオロウリジン: 癌治療に使用されるフッ素化類似体です。

4-チオウリジンの独自性:

類似化合物との比較

    5-Bromouridine: Another modified nucleoside used in similar applications but with bromine instead of sulfur.

    4-Thiothymidine: Similar to 4-Thiouridine but with a thymine base instead of uracil.

    5-Fluorouridine: A fluorinated analogue used in cancer therapy.

Uniqueness of this compound:

生物活性

4-Thiouridine (4sU) is a modified nucleoside that has garnered attention for its diverse biological activities, particularly in the context of RNA biology and inflammation. This article synthesizes findings from various studies to elucidate the compound's biological activity, including its anti-inflammatory properties, effects on RNA processes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the substitution of a sulfur atom for the oxygen atom at the 4-position of uridine. This modification significantly alters its biochemical interactions and biological functions.

Anti-Inflammatory Effects

Case Study: Sephadex-Induced Lung Oedema

A study conducted on Sprague-Dawley rats demonstrated that this compound exhibits notable anti-inflammatory effects. In a model of acute lung inflammation induced by Sephadex beads, co-administration of this compound resulted in:

  • Dose-Dependent Reduction in Oedema : The median lung wet weight increased significantly in the Sephadex group compared to controls, but treatment with this compound reduced this increase (from 1.65 g to 1.43 g at 50 mg/kg) .
  • Leucocyte Infiltration : There was a marked reduction in eosinophil and neutrophil counts in bronchoalveolar lavage fluid (BALF), indicating decreased inflammation .
Treatment GroupMedian Lung Weight (g)Eosinophil CountNeutrophil Count
Control (NaCl)1.23LowLow
Sephadex1.65HighHigh
Sephadex + 4sU (50 mg/kg)1.43Significantly ReducedReduced

These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases by modulating immune responses.

Effects on RNA Processes

RNA Proximity Biotinylation

Recent advancements have introduced a method utilizing this compound for RNA proximity biotinylation, enhancing the ability to study RNA interactions within cells. This technique combines peroxidase-mediated catalysis with metabolic incorporation of 4sU, allowing for specific labeling of RNA molecules .

Impact on Pre-mRNA Splicing

Research has indicated that increased incorporation of this compound into pre-mRNAs can negatively affect splicing efficiency. Specifically, splicing events were found to be significantly altered when splice sites deviated from consensus sequences, suggesting that high levels of 4sU may introduce artifacts in metabolic labeling experiments .

Mechanistic Insights

Role in tRNA Modification

The modification of tRNA by this compound is crucial for its function. Enzymes such as RudS have been identified as responsible for the demodification of tRNA s4U, which plays a role in regulating tRNA stability and function during stress responses in bacteria . This highlights the importance of this compound not only as a biologically active compound but also as a key player in cellular mechanisms.

Q & A

Basic Research Questions

Q. What is the role of 4-thiouridine in RNA labeling and nascent transcript analysis?

  • Methodological Answer : this compound (4sU) is incorporated into RNA during transcription, enabling pulse-chase experiments to study RNA dynamics. For labeling, cells are incubated with 4sU (typically 10–100 µM) for 24 hours, with media refreshed every 3 hours to maintain concentration. Post-labeling, RNA is extracted, and thiol-specific biotinylation allows affinity purification of nascent transcripts. This method is critical for studying RNA turnover and synthesis rates .

Q. How does this compound facilitate RNA-RNA crosslinking in structural studies?

  • Methodological Answer : 4sU’s sulfur atom at position 4 enables UV-induced crosslinking (365 nm) between proximal RNA regions. For PAR-CLIP, cells are treated with 4sU, irradiated, and RNA-protein complexes are immunoprecipitated. Crosslinked RNA fragments are identified via sequencing, revealing binding sites of RNA-binding proteins. Optimal crosslinking requires precise UV exposure (e.g., 150 mJ/cm²) to minimize RNA degradation .

Q. What are the standard protocols for quantifying this compound incorporation into RNA?

  • Methodological Answer : Incorporation efficiency is measured using spectrophotometry (absorbance at 335 nm, specific to 4sU) or LC-MS. For bulk analysis, RNA is hydrolyzed to nucleosides, and 4sU is quantified against a calibration curve. Normalization to total RNA concentration ensures reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s conformational behavior between crystalline and solution states?

  • Methodological Answer : X-ray crystallography shows 4sU adopts a syn conformation in crystals, while NMR in aqueous solution reveals anti conformations. To reconcile this, use molecular dynamics simulations with explicit solvent models to assess environmental effects. Experimental validation via small-angle X-ray scattering (SAXS) can further probe solution-state structures .

Q. What strategies optimize this compound concentrations to balance labeling efficiency and cytotoxicity?

  • Methodological Answer : Dose-response experiments are essential. For mammalian cells, 50–100 µM 4sU for 24 hours achieves >80% labeling without significant cytotoxicity (measured via viability dyes like eFluor™ 780). Higher concentrations (>200 µM) induce nucleolar stress and rRNA synthesis inhibition, necessitating RNA-seq to monitor off-target effects .

Q. How do this compound derivatives (e.g., 4-Thio-UTP) influence metabolic pathways, and how can their synthesis be standardized?

  • Methodological Answer : 4-Thio-UTP is synthesized enzymatically using uridine phosphorylase and ATP sulfurylase. Its incorporation into RNA via in vitro transcription requires optimized NTP ratios (e.g., 1:3 4-Thio-UTP:UTP) to maintain polymerase fidelity. Metabolomic profiling (LC-MS/MS) identifies downstream products like 4-thio-UDP glucose, revealing roles in carbohydrate metabolism .

Q. What experimental controls are critical when analyzing this compound’s photochemical artifacts in crosslinking studies?

  • Methodological Answer : Include UV-only (no 4sU) and 4sU-only (no UV) controls to distinguish specific crosslinks from background RNA damage. Use spike-in RNA with known 4sU incorporation rates to normalize sequencing data. For PAR-CLIP, validate crosslink sites via orthogonal methods like iCLIP or RIP-seq .

Q. How can researchers address batch-to-batch variability in this compound’s purity for reproducible experiments?

  • Methodological Answer : Source 4sU from vendors providing ≥98% purity (HPLC-validated) and lot-specific COA. Pre-test each batch using a model system (e.g., HEK293 cells) to assess labeling efficiency via qPCR of newly synthesized transcripts. Store aliquots at -80°C under argon to prevent oxidation .

Q. Data Analysis and Contradiction Management

Q. How should researchers interpret discrepancies between 4sU-tagging and metabolic RNA-seq data?

  • Methodological Answer : Nascent RNA (4sU-labeled) may show transient spikes not observed in steady-state RNA. Normalize datasets using spike-in controls (e.g., ERCC RNA) and apply time-course analyses to distinguish synthesis vs. degradation rates. Statistical frameworks like DESeq2 with adjusted p-values account for temporal variability .

Q. What computational tools are recommended for identifying this compound-induced mutations in sequencing data?

  • Methodological Answer : Use tools like PARalyzer or CLIPper to call crosslink sites, filtering out T-to-C transitions (artifacts of 4sU crosslinking). Validate mutations via Sanger sequencing of cDNA libraries. For nascent RNA, align reads to reference genomes using STAR with junction-aware settings .

Q. Tables for Key Parameters

Parameter Optimal Range Method Reference
4sU Concentration (mammalian)50–100 µMPulse-chase, LC-MS validation
UV Crosslinking Energy150–200 mJ/cm²PAR-CLIP, iCLIP
RNA Extraction Post-4sUAcid-phenol (pH 4.5)Thiol-specific biotinylation
Cytotoxicity Threshold>200 µM (24h exposure)Viability assays (e.g., eFluor™ 780)

特性

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidenepyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c12-3-4-6(13)7(14)8(16-4)11-2-1-5(17)10-9(11)15/h1-2,4,6-8,12-14H,3H2,(H,10,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOIGESWDJYCTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=S)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13957-31-8, 32754-06-6
Record name 4-Thiouridine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518132
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC283420
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=283420
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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